N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide
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Overview
Description
N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide is a compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a furan ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide typically involves the acylation of N-benzyl-1-(furan-2-yl)methanamine with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and a solvent like dichloromethane or chloroform to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate can be used.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-benzyl-N-(furan-2-ylmethyl)-4-aminobenzamide.
Substitution: Various N-alkyl or N-aryl derivatives depending on the substituent used.
Scientific Research Applications
N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and enzymes. The benzyl and furan moieties can enhance the binding affinity of the compound to its targets through hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(furan-2-ylmethyl)acetamide
- N-benzyl-N-(furan-2-ylmethyl)ethanediamide
- N-benzyl-N-(furan-2-ylmethyl)benzamide
Uniqueness
N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the benzyl, furan, and nitrobenzamide moieties makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(16-8-10-17(11-9-16)21(23)24)20(14-18-7-4-12-25-18)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNERSPMWJCQHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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